4-Chloro-2-methyl-2H-1,2,3-triazole
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Overview
Description
4-Chloro-2-methyl-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-2-methyl-1,2,3-triazole with suitable reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
4-Chloro-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but different substituents.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole derivative with distinct biological activities.
1,2,4-Triazole: A related compound with a different nitrogen arrangement in the ring .
Uniqueness: 4-Chloro-2-methyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-2-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-5-2-3(4)6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHRJYCHTGTCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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